molecular formula C20H16N4O2 B2759873 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 847387-98-8

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

Cat. No.: B2759873
CAS No.: 847387-98-8
M. Wt: 344.374
InChI Key: ALPBVQKUHQHWNU-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a compound that falls under the category of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their useful pharmacological and biological properties . They have been evaluated to exhibit significant therapeutic potential linked to anticancer, cardiovascular, antibacterial, antimicrobial, antifungal, antiviral, anti-inflammatory, HIV inhibitor, local anesthetic, P38 MAP kinase inhibitor properties, and in some agrochemicals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines has been studied using various spectroscopic analyses . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines have been analyzed using various techniques. For instance, 1H NMR spectra for compound 3 were recorded with a Varian Mercury (200 MHz) in DMSO-d6 . Another major feature of the compounds was a strong cyano (–CN) band at 2197–2185 cm−1 in the triple bond stretch region .

Scientific Research Applications

Antiulcer Potential

Research into imidazo[1,2-a]pyridines, a class structurally related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, has revealed their potential as antiulcer agents. These compounds have been synthesized with the aim of exploring their antisecretory and cytoprotective properties, although some lacked significant antisecretory activity in models but demonstrated notable cytoprotective properties against ulcers induced by various means (Starrett et al., 1989).

Antiviral Activity

A series of imidazo[1,2-a]pyridines were designed and synthesized as antirhinovirus agents, showcasing the versatility of this scaffold in antiviral drug development. These compounds, through structural modifications, aimed to improve upon known antiviral agents by enhancing selectivity and potency (Hamdouchi et al., 1999).

Antineoplastic Properties

Investigations into the antineoplastic activities of benzimidazole and imidazo[1,2-a]pyrimidine derivatives have been conducted. These studies aim to develop new antineoplastic agents by synthesizing and testing various substituted derivatives for their activity against cancer cell lines, demonstrating a diverse range of potential antineoplastic applications (Abdel-Hafez, 2007).

Mechanism of Action

Imidazo[1,2-a]pyrimidines have been found to act as selective Cyclooxygenase-2 (COX-2) inhibitors . Molecular modeling studies demonstrated that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site . All newly synthesized compounds showed moderate to good selectivity for the inhibition of the COX-2 enzyme .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-9-8-15(17-13-24-11-5-10-21-20(24)23-17)12-16(18)22-19(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBVQKUHQHWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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